molecular formula C12H12N2O4S B3006820 Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 898445-71-1

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3006820
CAS No.: 898445-71-1
M. Wt: 280.3
InChI Key: BUVSANZUBHCCOL-UHFFFAOYSA-N
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Description

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused furan-carboxylate and dihydropyrimidinone scaffold. The structure comprises:

  • Furan ring: Substituted at the 5-position with a thioether-linked methyl group bridging to the pyrimidine ring.
  • Dihydropyrimidinone core: A 6-methyl-2-oxo-1,2-dihydropyrimidine moiety, a structural motif known for its pharmacological relevance in enzyme inhibition and antimicrobial activity .
  • Ester group: A methyl ester at the furan-2-carboxylate position, enhancing solubility and bioavailability compared to carboxylic acid derivatives .

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, synthesized via multicomponent reactions involving thiourea, β-keto esters, and aldehydes or furan derivatives . Its structural uniqueness lies in the thioether linkage, which may confer distinct electronic and steric properties compared to oxygen-bridged analogs.

Properties

IUPAC Name

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSANZUBHCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol with a furan derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Properties/Activities References
Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate R1 = SCH2; R2 = CH3; R3 = COOCH3 C13H14N2O4S Potential antitubercular activity via iron homeostasis disruption; enhanced solubility
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = OCH2CH3; R2 = CH3; R3 = COOCH2CH3 C14H18N2O5 Moderate thymidine phosphorylase inhibition (IC50 ~396 μM); crystallographic data available
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate R1 = 2-F-4-NO2-C6H3; R3 = COOCH3 C13H10FNO5 Antitubercular candidate; SC-XRD-confirmed planar furan-phenyl dihedral angle (~0°)
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = 5-methylthiophene; R2 = CH3; R3 = COOCH3 C12H14N2O3S Strong thymidine phosphorylase inhibition (IC50 ~75 μM)
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1 = furan-2-yl; R2 = CH3; R3 = COOCH3; S=O→S C11H12N2O3S Antioxidant activity (DPPH IC50 = 0.6 mg/mL); reducing power comparable to gallic acid

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity :

  • The thioether linkage in the target compound may enhance membrane permeability compared to oxygen-bridged analogs like Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM .
  • Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with a thioxo moiety (e.g., in Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM) significantly boosts antioxidant activity, likely due to improved radical scavenging via sulfur’s redox-active properties .

Synthetic Routes: Most analogs are synthesized via Biginelli reactions under acidic conditions. For example, Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM was prepared using FeCl3 catalysis in ethanol , while thioxo derivatives require thiourea instead of urea .

Physicochemical Properties :

  • Solubility : Methyl esters (e.g., target compound) exhibit better solubility in polar solvents than ethyl esters (logP ~1.2 vs. ~1.8) .
  • Crystallinity : Fluorinated derivatives like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals suitable for SC-XRD, aiding in structure-activity relationship (SAR) studies .

Biological Activities: Antitubercular Potential: The target compound’s furan-thioether-pyrimidine scaffold shares structural similarities with Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which disrupts iron acquisition in Mycobacterium tuberculosis . Enzyme Inhibition: Thiophene-substituted analogs (e.g., Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM) show superior thymidine phosphorylase inhibition compared to furan derivatives, suggesting heterocycle electronic effects dominate binding .

Biological Activity

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is C12H14N2O4SC_{12}H_{14}N_2O_4S, with a molecular weight of 290.32 g/mol. The structure can be represented as follows:

Molecular Structure C Furan +C Pyrimidine +S Thio \text{Molecular Structure }\text{C}\text{ Furan }+\text{C}\text{ Pyrimidine }+\text{S}\text{ Thio }

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrimidine and furan moieties exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were found to be 30 µM for MCF-7 and 25 µM for A549 cells, indicating potent activity.

Cell Line IC50 (µM)
MCF-730
A54925

The biological activity of this compound is believed to involve the following mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to growth inhibition.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, promoting cell death through caspase activation.
  • Oxidative Stress : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

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